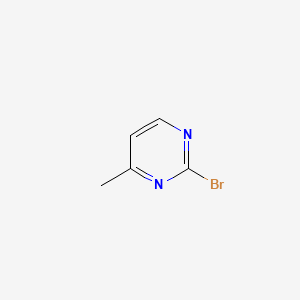

2-Bromo-4-methylpyrimidine

Beschreibung

The Pyrimidine Scaffold: Fundamental Significance in Organic and Medicinal Chemistry

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of organic and medicinal chemistry. researchgate.netgsconlinepress.com Its fundamental importance is underscored by its presence in the essential building blocks of nucleic acids (DNA and RNA), namely cytosine, thymine, and uracil. nih.gov This inherent biological relevance has spurred extensive research into pyrimidine derivatives, revealing a wide spectrum of pharmacological activities. researchgate.netmdpi.com The pyrimidine scaffold is considered a "privileged structure" in drug discovery, meaning it is a molecular framework that is able to bind to multiple biological targets. mdpi.com This has led to the development of numerous drugs for a variety of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.govmdpi.com

Strategic Role of Halogenated Pyrimidines as Synthetic Intermediates

The introduction of halogen atoms onto the pyrimidine ring dramatically enhances its utility as a synthetic intermediate. Halogenated pyrimidines are key building blocks in the synthesis of complex organic molecules due to the reactive nature of the carbon-halogen bond. rsc.org This reactivity allows for a variety of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the construction of diverse molecular architectures. The specific position and nature of the halogen atom can influence the regioselectivity of these reactions, offering precise control over the final product.

Positioning of 2-Bromo-4-methylpyrimidine within Pyrimidine Heterocycle Research

Within the vast family of halogenated pyrimidines, this compound (C₅H₅BrN₂) is a significant compound. Its structure, featuring a bromine atom at the 2-position and a methyl group at the 4-position, offers a unique combination of reactivity and structural features. The bromine atom at the 2-position is particularly susceptible to nucleophilic substitution and is a key handle for introducing a wide range of functional groups. The methyl group at the 4-position can influence the electronic properties and steric environment of the ring, which can be advantageous in tailoring the molecule for specific applications.

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its utility as a versatile intermediate in the synthesis of more complex molecules. Its applications span from the development of novel pharmaceutical agents to the creation of advanced materials. In medicinal chemistry, it serves as a scaffold for the synthesis of compounds targeting a variety of diseases. In organic synthesis, its reactivity is exploited to build intricate molecular frameworks that may not be readily accessible through other synthetic routes.

Physicochemical Properties of this compound

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅BrN₂ | nih.gov |

| Molecular Weight | 173.01 g/mol | nih.gov |

| Appearance | White crystal or crystalline powder | |

| Melting Point | 45-50 °C | |

| Solubility | Soluble in water, alcohols, and some organic solvents. | |

| CAS Number | 130645-48-6 | nih.gov |

Synthesis and Manufacturing Processes

The primary laboratory-scale synthesis of this compound involves the bromination of a suitable precursor. A common method starts with 2-methylpyrimidine, which is reacted with bromine in a suitable solvent like ethanol. The reaction conditions, such as temperature and reaction time, are carefully controlled to optimize the yield and purity of the final product.

Industrial-scale production would likely follow a similar synthetic strategy, but with a focus on process optimization to ensure cost-effectiveness, safety, and high throughput. This would involve considerations such as solvent recycling, process automation, and waste minimization.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dominated by the presence of the bromine atom at the 2-position of the pyrimidine ring.

Eigenschaften

IUPAC Name |

2-bromo-4-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2/c1-4-2-3-7-5(6)8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZIJEBOLOXOVFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449166 | |

| Record name | 2-Bromo-4-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130645-48-6 | |

| Record name | 2-Bromo-4-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2-bromo-4-methylpyrimidine and Its Precursors

Regioselective Bromination Approaches for Pyrimidine Derivatives

The pyrimidine ring presents a unique challenge for regioselective substitution due to the electronic properties conferred by its two nitrogen atoms. The 2-, 4-, and 6-positions are electron-deficient, making them susceptible to nucleophilic attack, while the 5-position is comparatively electron-rich and thus the primary site for electrophilic substitution. semanticscholar.org Direct electrophilic bromination of 4-methylpyrimidine would therefore be expected to occur at the 5-position.

Achieving bromination at the electron-deficient 2-position requires specific strategies that overcome the natural reactivity of the ring. One approach involves the direct bromination of a related substrate, 2-methylpyrimidine, using bromine in acetic acid under reflux conditions, which has been shown to yield the 5-bromo derivative. google.com Forcing bromination at the 2-position often involves harsher conditions or alternative pathways, such as radical bromination or synthesis via pre-functionalized intermediates, due to the deactivation of the ring by the nitrogen atoms. The directing effects of substituents are crucial; the methyl group at the 4-position provides some electron-donating character, but the overarching influence of the ring nitrogens typically governs the regioselectivity of electrophilic attack.

Synthesis of 2-Bromo-4-methylpyrimidine from Pre-functionalized Pyrimidine Synthons

A more controlled and widely employed strategy for synthesizing this compound involves starting with a pyrimidine ring that is already functionalized at the 2-position. The most common precursor is 2-chloro-4-methylpyrimidine, which can be readily converted to the desired bromo-compound via a halogen exchange reaction. google.com

The synthesis begins with a precursor like 4-methyl-2-pyrimidinone (which exists in tautomeric equilibrium with 2-hydroxy-4-methylpyrimidine). This starting material is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to produce 2-chloro-4-methylpyrimidine. nbinno.com Subsequently, this chloro-derivative undergoes a nucleophilic substitution reaction with hydrogen bromide (HBr). This reaction is typically carried out in an acidic solvent, like glacial acetic acid, to facilitate the exchange of the chlorine atom for a bromine atom, yielding this compound with high conversion rates. google.com

Table 1: Two-Step Synthesis of this compound via Halogen Exchange

| Step | Starting Material | Reagent(s) | Product | Purpose | Reference(s) |

| 1 | 4-methyl-2-pyrimidinone | Phosphorus oxychloride (POCl₃) | 2-Chloro-4-methylpyrimidine | Installation of a leaving group at the 2-position. | nbinno.com |

| 2 | 2-Chloro-4-methylpyrimidine | Hydrogen bromide (HBr) in glacial acetic acid | This compound | Halogen exchange to form the final product. | google.com |

Optimization of Reaction Conditions for Enhanced Synthetic Efficiency and Yield

To maximize the efficiency and yield of this compound synthesis, careful optimization of reaction parameters is essential. This includes the selection of appropriate catalysts, solvents, and energy sources.

While the halogen exchange reaction with HBr is primarily acid-promoted, other bromination reactions on heterocyclic rings can be enhanced through catalysis. google.com For direct brominations, Lewis acids such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃) are sometimes used to polarize the bromine molecule, increasing its electrophilicity. In other cases, radical initiators like azobisisobutyronitrile (AIBN) are used with N-bromosuccinimide (NBS) for regioselective radical brominations. For halogen exchange reactions, while not catalytic in the traditional sense, the choice of acid and its concentration are critical for driving the reaction to completion.

Table 2: Examples of Reagents and Promoters in Pyrimidine Bromination

| Reagent/Promoter | Reaction Type | Function | Reference(s) |

| Hydrogen Bromide (in Acetic Acid) | Halogen Exchange | Acts as both bromine source and acid promoter. | google.com |

| N-Bromosuccinimide (NBS) | Electrophilic/Radical Bromination | Provides a source of electrophilic or radical bromine. | researchgate.net |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | Electrophilic Bromination | Efficient bromine source, sometimes enhanced by Lewis acids. | researchgate.net |

| Lewis Acids (e.g., FeBr₃, AlBr₃) | Electrophilic Bromination | Catalyst to increase the electrophilicity of the brominating agent. |

The choice of solvent significantly impacts reaction rates and outcomes. In the synthesis of this compound via halogen exchange from its chloro-precursor, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are known to accelerate nucleophilic aromatic substitution (SNAr) reactions by effectively solvating the cation while leaving the nucleophile relatively free. akjournals.com However, the use of glacial acetic acid as a solvent for the HBr reaction provides an acidic medium that facilitates the protonation of the pyrimidine ring, activating it for nucleophilic attack. google.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov The synthesis of substituted pyrimidines, including nucleophilic substitutions on chloro-pyrimidine precursors, has been shown to benefit significantly from microwave irradiation. ijamtes.orgresearchgate.net Reactions that might take several hours or even days using traditional reflux can often be completed in minutes under microwave conditions. researchgate.netmdpi.com This rapid heating, often in a sealed vessel, allows for temperatures to be reached that are above the normal boiling point of the solvent, dramatically increasing the reaction rate. This technique is particularly effective for the SNAr-type halogen exchange required to produce this compound. researchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Heterocyclic Substitution

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Advantage of MAOS | Reference(s) |

| Reaction Time | 4 - 6 hours | 8 - 15 minutes | Significant time reduction. | ijamtes.orgmdpi.com |

| Reaction Yield | Moderate (e.g., 55-61%) | High (e.g., 82-85%) | Improved efficiency and product output. | mdpi.com |

| Energy Source | Oil bath / Heating mantle | Microwave irradiation | Direct and efficient heating of polar molecules. | nih.gov |

| Conditions | Reflux | Sealed vessel, elevated temperature & pressure | Faster kinetics, often cleaner reactions. | ijamtes.org |

Solvent Effects and Reaction Kinetics

Emerging Sustainable Synthetic Pathways for this compound

In line with the principles of green chemistry, efforts are being made to develop more sustainable synthetic routes for important chemical intermediates. chemistryjournals.net For this compound, this involves several key areas of improvement.

One focus is the replacement of hazardous reagents. For instance, some older methods for preparing bromo-pyrimidines involved toxic intermediates like hydrazine, which modern syntheses via halogen exchange avoid. google.com Another principle is maximizing atom economy by designing reactions where most of the atoms from the reagents are incorporated into the final product. chemistryjournals.net

The use of catalytic reagents over stoichiometric ones is a cornerstone of green chemistry, as it reduces waste. chemistryjournals.net While the halogen exchange method is not catalytic, the development of new, highly efficient catalytic systems for direct C-H functionalization or bromination could represent a future sustainable pathway.

Elucidation of Reactivity Profiles and Strategic Derivatization of 2-bromo-4-methylpyrimidine

Nucleophilic Substitution Reactions at the C-2 Position of the Pyrimidine Ring

The electron-deficient nature of the pyrimidine ring, further enhanced by the electronegative bromine atom at the C-2 position, renders this site highly susceptible to nucleophilic attack. This reactivity is primarily governed by the nucleophilic aromatic substitution (SNAr) mechanism.

Mechanistic Investigations of SNAr Pathways

The SNAr reaction at the C-2 position of halopyrimidines is a subject of ongoing mechanistic investigation. Traditionally, it is depicted as a two-step process involving the initial addition of a nucleophile to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group (bromide in this case). frontiersin.orgnptel.ac.in The presence of electron-withdrawing groups on the aromatic ring is known to stabilize this intermediate, thereby facilitating the reaction. nptel.ac.in

However, recent studies on related systems, such as 2-halopyridines, 2-halopyrazines, and other 2-halopyrimidines, suggest that the mechanism may be more nuanced. stackexchange.com There is growing evidence for concerted SNAr pathways, where the bond formation with the nucleophile and the cleavage of the carbon-halogen bond occur in a single transition state, without the formation of a discrete intermediate. stackexchange.com This is particularly considered for reactions involving good leaving groups like chloride and bromide, especially when the aromatic ring is not extremely electron-poor. stackexchange.com Kinetic isotope effect studies have been instrumental in providing evidence for these concerted mechanisms. stackexchange.com For instance, the observation of a primary carbon isotope effect indicates that the carbon-halogen bond is breaking in the rate-determining step, a finding consistent with a concerted process. stackexchange.com

Introduction of Nitrogenous Nucleophiles

The reaction of 2-bromo-4-methylpyrimidine with a variety of nitrogen-based nucleophiles is a cornerstone of its synthetic utility. Amines, both primary and secondary, readily displace the bromide to form 2-aminopyrimidine derivatives. vulcanchem.comresearchgate.net These reactions are often carried out in the presence of a base to neutralize the hydrogen bromide generated. The reactivity of the amine is a crucial factor, with more nucleophilic amines generally leading to faster reaction rates. The direct substitution of 2-halopyrimidines with primary and secondary amines via SNAr reactions is a preferred method for synthesizing substituted 2-aminopyrimidines. researchgate.net

| Nucleophile | Product | Reaction Conditions | Reference |

| Ammonia | 2-Amino-4-methylpyrimidine | Not specified | vulcanchem.com |

| Primary Amines (e.g., alkylamines, anilines) | N-Substituted-4-methylpyrimidin-2-amine | Varies, often with base | vulcanchem.comresearchgate.net |

| Secondary Amines (e.g., morpholine, piperidine) | 2-(Heterocyclyl)-4-methylpyrimidine | Varies, often with base | researchgate.net |

Table 1: Examples of Reactions with Nitrogenous Nucleophiles

Introduction of Oxygen- and Sulfur-Containing Nucleophiles

Oxygen- and sulfur-containing nucleophiles also effectively displace the C-2 bromine of this compound. Alkoxides and phenoxides react to form the corresponding 2-alkoxy- and 2-aryloxy-4-methylpyrimidines. Similarly, thiolates are excellent nucleophiles for introducing sulfur-based functionalities, yielding 2-(alkylthio)- and 2-(arylthio)-4-methylpyrimidines. evitachem.com These reactions are typically performed under basic conditions to generate the anionic nucleophile. For instance, the reaction with thiols can lead to the formation of various derivatives. evitachem.com

| Nucleophile | Product | Reaction Conditions | Reference |

| Alkoxides (e.g., sodium methoxide) | 2-Methoxy-4-methylpyrimidine | Not specified | |

| Thiolates (e.g., sodium thiophenoxide) | 2-(Phenylthio)-4-methylpyrimidine | Not specified | evitachem.com |

| 2-Aminoethanethiol | 2-((2-Aminoethyl)thio)-4-methylpyrimidine | Sodium ethoxide in ethanol | tandfonline.com |

Table 2: Examples of Reactions with Oxygen- and Sulfur-Containing Nucleophiles

Palladium-Catalyzed Cross-Coupling Reactions at the C-2 Bromo Position

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and this compound is an excellent substrate for these transformations. The C-2 bromine atom serves as a handle for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is a powerful method for creating biaryl and heteroaryl structures. This reaction involves the palladium-catalyzed coupling of this compound with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a base. smolecule.comresearchgate.net A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates. tcichemicals.com This reaction is highly versatile, allowing for the introduction of a wide range of aryl and heteroaryl groups at the C-2 position. researchgate.net

| Aryl/Heteroaryl Boronic Acid | Product | Catalyst/Base | Reference |

| Phenylboronic acid | 2-Phenyl-4-methylpyrimidine | Pd catalyst, base | smolecule.com |

| 2,4-Difluorophenylboronic acid | 2-(2,4-Difluorophenyl)-4-methylpyrimidine | Not specified | sigmaaldrich.com |

| Various arylboronic acids | 5-Aryl-4-methylpyrimidines (from 5-bromo-4-methylpyrimidine) | Not specified | researchgate.net |

Table 3: Examples of Suzuki-Miyaura Coupling Reactions

Sonogashira Coupling for Alkynylation

The Sonogashira coupling provides a direct route to 2-alkynyl-4-methylpyrimidines by reacting this compound with a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. wikipedia.orgorganic-chemistry.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.orgmdpi.com The reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it a valuable tool for the synthesis of complex molecules containing an alkyne moiety. wikipedia.orgnih.gov

| Terminal Alkyne | Product | Catalyst/Co-catalyst/Base | Reference |

| Phenylacetylene | 2-(Phenylethynyl)-4-methylpyrimidine | Pd catalyst, Cu(I) co-catalyst, amine base | wikipedia.org |

| Trimethylsilylacetylene | 2-((Trimethylsilyl)ethynyl)-4-methylpyrimidine | Pd catalyst, Cu(I) co-catalyst, amine base | wikipedia.org |

| 1-Ethynyl-3-methoxybenzene | 2-((3-Methoxyphenyl)ethynyl)-4-methylpyrimidine | Pd catalyst, Cu(I) co-catalyst, amine base | nih.gov |

Table 4: Examples of Sonogashira Coupling Reactions

Buchwald-Hartwig Amination for N-Substitution

The Buchwald-Hartwig amination serves as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction is highly effective for the N-arylation of amines with aryl halides, including heteroaryl halides like this compound. The reaction involves the coupling of the brominated C2-position of the pyrimidine ring with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

The general mechanism relies on a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form an amido complex, and finally, reductive elimination to yield the N-substituted pyrimidine product and regenerate the Pd(0) catalyst. The choice of ligand and base is crucial for the reaction's success, with bulky, electron-rich phosphine ligands and non-nucleophilic bases like sodium tert-butoxide being commonly employed. researchgate.net

This methodology has been successfully applied to 2-bromopyridines, which are structurally analogous to this compound, to synthesize a variety of secondary and tertiary aminopyridines. researchgate.net For instance, the reaction of 2-bromo-4-methylpyridine with various amines proceeds efficiently, demonstrating the utility of this reaction for introducing amino moieties at the 2-position of the heterocyclic ring. rsc.org Recent advancements have even led to the development of protocols using surfactant-based systems that allow the reaction to be performed in water, enhancing the sustainability of the process for complex pharmaceutical intermediates. researchgate.net

Negishi and Stille Coupling Reactions

Beyond C-N bond formation, the bromine atom at the C2 position of this compound is an excellent handle for creating new carbon-carbon (C-C) bonds through various cross-coupling reactions. Among the most effective are the Negishi and Stille couplings.

Negishi Coupling: This reaction involves the palladium- or nickel-catalyzed coupling of an organozinc reagent with an organic halide. The use of organozinc compounds offers high reactivity and functional group tolerance. For pyrimidine-based substrates, the Negishi coupling provides an efficient route to introduce alkyl or aryl groups. For example, the coupling of 2-bromopyrimidine with isopropylzinc bromide has been studied to produce 2-isopropylpyrimidine, highlighting the reaction's applicability to electron-deficient six-membered nitrogen heterocycles. acs.orgnih.gov The synthesis of various substituted pyrimidines has been accomplished using Negishi cross-coupling between halogenated pyrimidines and benzylzinc reagents. researchgate.netresearchgate.net

Stille Coupling: The Stille reaction utilizes a palladium catalyst to couple an organic halide with an organotin compound (organostannane). This method is valued for its tolerance of a wide array of functional groups and the stability of the organotin reagents. This compound can be coupled with various organostannanes to introduce diverse substituents. The reaction is particularly valuable for creating complex organic structures used in materials science and pharmaceutical synthesis. The synthesis of functionalized 2,2'-bipyridines and 2,2':6',2''-terpyridines has been achieved in high yields using Stille-type procedures, showcasing the robustness of this method for N-heterocyclic compounds. acs.org

The following table summarizes representative examples of these coupling reactions on related substrates.

| Coupling Reaction | Substrate | Coupling Partner | Catalyst System (Catalyst/Ligand) | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Negishi | 2-Bromopyrimidine | Isopropylzinc bromide | Pd(OAc)₂ / EtCPhos (L10) | 2-Isopropylpyrimidine | Excellent | nih.gov |

| Negishi | Halogenated Pyridines | Benzylzinc reagents | Palladium Catalyst | Benzylpyrimidines | N/A | researchgate.net |

| Stille | 2-Bromo-6-methylpyridine | Tributyltin chloride | Pd(PPh₃)₄ | 2-Methyl-6-(tributylstannyl)pyridine | High |

Catalyst Ligand Design and Its Influence on Selectivity and Yield

The success of palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig, Negishi, and Stille reactions, is profoundly dependent on the nature of the ligand coordinated to the palladium center. The ligand's electronic and steric properties directly influence the catalyst's stability, activity, and selectivity, ultimately impacting the reaction yield and product distribution. sigmaaldrich.com

For electron-deficient heteroaryl halides like this compound, the choice of ligand is critical. Initial studies on the Negishi coupling of 2-bromopyrimidine with secondary alkylzinc reagents using standard biarylphosphine ligands like CPhos resulted in a mixture of the desired product and a rearranged isomer. acs.orgnih.gov This limitation prompted the design of a new series of biarylphosphine ligands. By introducing a 2,6-bis(dimethylamino)phenyl group near the phosphine, a new catalyst was developed that demonstrated superior selectivity for the desired, non-rearranged product by facilitating the reductive elimination step of the catalytic cycle. acs.orgnih.gov

Similarly, robust acenaphthoimidazolylidene palladium complexes, which are a type of N-heterocyclic carbene (NHC) ligand, have shown extremely high catalytic activity in Negishi cross-coupling reactions. organic-chemistry.org These ligands, characterized by strong σ-donor properties, enhance catalyst performance, allowing for reactions to proceed under mild conditions with low catalyst loadings and short reaction times, even with challenging substrates. organic-chemistry.org The development of tunable ligand scaffolds, such as the MPhos class of unsymmetrical bis-phosphino ferrocene ligands, further expands the scope of these reactions to a wide variety of substrates, including many "drug-like" molecules. sigmaaldrich.com

Reactions Involving the C-4 Methyl Group

The methyl group at the C-4 position of the pyrimidine ring is not merely a passive substituent. Its protons are activated by the electron-withdrawing nature of the pyrimidine ring, rendering it susceptible to a range of functionalization reactions analogous to those of a benzylic methyl group.

Functionalization via Benzylic Oxidation or Halogenation

Benzylic Oxidation: The C-4 methyl group can be oxidized to introduce oxygen-containing functional groups such as aldehydes or carboxylic acids. This transformation is significant for converting simple precursors into more complex building blocks. The acidity of the methylene protons is a key factor for the success of this reaction. thieme-connect.dersc.org Catalytic systems, often employing transition metals and an oxidant like molecular oxygen, can achieve this transformation. For instance, N-hydroxyphthalimide (NHPI) has been used as a catalyst for the aerobic oxidation of methylpyridines to their corresponding carboxylic acids. researchgate.net The selective oxidation of an ethyl group attached to a pyrimidine ring has been demonstrated, indicating that the electron-withdrawing heterocycle activates the adjacent C-H bonds, making them preferential sites for oxidation. d-nb.info

Benzylic Halogenation: The methyl group can undergo free-radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or light. orgoreview.com This reaction proceeds via a resonance-stabilized radical intermediate, similar to the halogenation of toluene. orgoreview.com This method is a standard procedure for synthesizing bromomethyl aromatic compounds and has been applied to 4-methylpyridine derivatives. acs.org A recent study demonstrated the benzylic bromination of a 5-methylpyrimidine precursor in a continuous flow reactor using NBS and visible light, highlighting a modern and efficient approach to this transformation. acs.org

Condensation Reactions with Carbonyl Compounds

The acidic nature of the protons on the C-4 methyl group allows it to participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones. libretexts.org This reactivity is analogous to the Claisen-Schmidt or Knoevenagel condensations. The reaction is typically base-catalyzed, where the base abstracts a proton from the methyl group to form a resonance-stabilized carbanion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. vaia.comvaia.com

For example, 4-methylpyridine readily reacts with benzaldehyde in the presence of a base. vaia.com The resulting adduct can then undergo dehydration to form a styryl-type derivative. The ability of the methyl group to undergo this reaction is dependent on the acidity of its protons, which are stabilized by resonance involving the nitrogen atom of the heterocycle. vaia.com A similar mechanism is expected for this compound, where the electron-withdrawing pyrimidine ring and the bromo substituent would contribute to the acidity of the C-4 methyl protons, facilitating condensation with various carbonyl compounds.

Electrophilic Aromatic Substitution on the Pyrimidine Ring (if applicable)

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction for many aromatic compounds, involving the attack of an electrophile on the electron-rich π-system of the ring. total-synthesis.commasterorganicchemistry.com However, the pyrimidine ring is a π-deficient (electron-poor) heteroaromatic system due to the presence of two electronegative nitrogen atoms. These nitrogen atoms strongly withdraw electron density from the ring, deactivating it towards attack by electrophiles. youtube.com

Therefore, electrophilic aromatic substitution on the pyrimidine ring of this compound is generally not a favorable or applicable reaction pathway under standard EAS conditions (e.g., nitration, halogenation, Friedel-Crafts reactions). The combination of the inherently electron-deficient pyrimidine core and the additional deactivating inductive effect of the bromine atom at the C2 position makes the ring highly unreactive towards electrophiles. libretexts.org Such reactions, if they occur at all, would require exceptionally harsh conditions and are not considered a synthetically useful strategy for the functionalization of this particular compound. The reactivity of the compound is instead dominated by nucleophilic substitution at the C2-position and reactions involving the activated C4-methyl group.

Applications of 2-bromo-4-methylpyrimidine As a Versatile Building Block in Complex Organic Synthesis

Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes the carbon atoms, particularly at the 2-, 4-, and 6-positions, electron-deficient and thus susceptible to nucleophilic attack. The bromine atom at the 2-position is a good leaving group, facilitating nucleophilic aromatic substitution reactions. This allows for the introduction of a wide variety of nucleophiles, such as amines, alcohols, and thiols, to create a diverse range of substituted pyrimidines.

Cross-Coupling Reactions

2-Bromo-4-methylpyrimidine is an excellent substrate for various palladium-catalyzed cross-coupling reactions. The most common of these is the Suzuki-Miyaura coupling, where it is reacted with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This reaction is widely used to synthesize biaryl compounds, which are common motifs in many biologically active molecules. Other cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form carbon-nitrogen bonds.

Synthesis of Notable Derivatives

The reactivity of this compound has been exploited to synthesize a number of notable derivatives. For instance, it has been used as a starting material in the synthesis of p38α mitogen-activated protein (MAP) kinase inhibitors. rsc.org In one reported synthesis, this compound was converted in several steps to pyridinylimidazole-based inhibitors. rsc.org

Applications in Organic Synthesis

Beyond its role in medicinal chemistry, this compound is a valuable building block in general organic synthesis. Its ability to participate in a variety of chemical transformations makes it a useful tool for constructing complex molecular architectures. For example, it can be used in the synthesis of substituted pyridines and other heterocyclic systems.

Role in Medicinal Chemistry

The pyrimidine scaffold is a well-established pharmacophore, and this compound serves as a key intermediate in the development of new therapeutic agents.

Scaffold for Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a number of diseases, including cancer and inflammatory disorders. nih.gov The pyrimidine ring is a common feature in many kinase inhibitors. Halogenated pyrimidines, such as this compound, are particularly useful in the design and synthesis of these inhibitors. nih.gov The bromine atom can serve as a point of attachment for various side chains that can interact with specific amino acid residues in the kinase active site, leading to potent and selective inhibition.

Intermediate in the Synthesis of Other Therapeutic Agents

The versatility of this compound extends to its use as an intermediate in the synthesis of a broad range of other therapeutic agents. Pyrimidine derivatives have shown a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. mdpi.comsmolecule.com The ability to easily modify the pyrimidine core through reactions at the bromine position allows medicinal chemists to systematically explore the structure-activity relationships of new compounds and optimize their therapeutic potential. For instance, halogenated pyrrolo[3,2-d]pyrimidines have demonstrated antiproliferative activity. nih.gov

Coordination Chemistry of 2-bromo-4-methylpyrimidine and Its Metal Complexes

Ligand Design Incorporating the 2-Bromo-4-methylpyrimidine Scaffold

The this compound scaffold is a valuable component in ligand design for several reasons. Its pyrimidine ring offers two nitrogen atoms as potential coordination sites, allowing for diverse binding modes with metal ions. The presence of a bromine atom introduces the possibility of halogen bonding, which can be a powerful tool for directing the assembly of supramolecular architectures. mdpi.comresearchgate.net Additionally, the methyl group can be modified to tune the steric and electronic properties of the ligand, influencing the geometry and stability of the resulting metal complexes.

The design of ligands incorporating this scaffold often focuses on creating multidentate systems to enhance the stability and control the dimensionality of the resulting coordination polymers. researchgate.net For instance, Schiff base ligands can be synthesized by condensing 2-amino-4-methylpyrimidine derivatives with aldehydes, creating ligands that can coordinate to metal ions through both the pyrimidine nitrogen and the imine nitrogen. ijsr.net The strategic placement of substituents on the pyrimidine ring allows for fine-tuning of the ligand's electronic properties and its coordination behavior. rsc.org

Synthesis of Transition Metal Complexes with this compound as a Ligand

The synthesis of transition metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. mdpi.comnih.gov The choice of solvent can influence the final structure of the complex. The reaction conditions, such as temperature and stoichiometry, are crucial in determining the coordination number and geometry of the metal center. mdpi.comresearchgate.net

Copper(II) Complexes and their Structural Analysis

A notable example is the synthesis of a copper(II) complex with 2-bromo-4-methylpyridine, an isomer of the pyrimidine, which provides insights into the potential coordination of this compound. The reaction of copper(II) nitrate trihydrate with 2-bromo-4-methylpyridine in ethanol yields deep blue crystals of [Cu(C₆H₆BrN)₂(NO₃)₂]. mdpi.com

Structural analysis of this complex reveals a distorted octahedral geometry around the Cu(II) ion. mdpi.comnih.gov The two 2-bromo-4-methylpyridine ligands coordinate to the copper center through their pyridine nitrogen atoms in a trans configuration. The nitrate ions act as bidentate ligands, coordinating to the copper ion through two oxygen atoms. The crystal packing is influenced by intermolecular interactions, including hydrogen bonds. mdpi.com

Table 1: Crystal Data and Structure Refinement for [Cu(2-bromo-4-methylpyridine)₂(NO₃)₂]

| Parameter | Value |

|---|---|

| Empirical formula | C₁₂H₁₂Br₂CuN₄O₆ |

| Formula weight | 539.61 g/mol |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 7.854(2) |

| b (Å) | 9.123(2) |

| c (Å) | 12.345(3) |

| α (°) | 87.98(3) |

| β (°) | 80.89(3) |

| γ (°) | 74.34(3) |

| Volume (ų) | 840.1(4) |

| Z | 2 |

Data from a study on a similar compound, 2-bromo-4-methylpyridine. mdpi.com

Investigation of Coordination Modes and Geometry

The this compound ligand can exhibit various coordination modes. It can act as a monodentate ligand, coordinating through one of its nitrogen atoms. It can also bridge two metal centers, leading to the formation of coordination polymers. researchgate.net The geometry around the metal center is influenced by the number of coordinated ligands and the nature of the counter-ions. In the case of the aforementioned copper(II) complex with the isomeric 2-bromo-4-methylpyridine, the Cu(II) center adopts a distorted octahedral geometry with a 4 + 2 coordination environment. mdpi.comnih.gov The equatorial plane is formed by the two nitrogen atoms from the pyridine ligands and two oxygen atoms from the nitrate groups, while the axial positions are occupied by two other oxygen atoms from the nitrates, resulting in elongated Cu-O bonds. mdpi.com

Exploration of Magnetic Properties in Derived Coordination Compounds

The magnetic properties of coordination compounds are largely determined by the electronic configuration of the metal ion and the geometry of the complex. numberanalytics.com Copper(II) complexes, with their d⁹ electron configuration and one unpaired electron, are particularly interesting for studying magnetic phenomena. mdpi.comresearchgate.net

The temperature-dependent magnetic susceptibility measurements for the [Cu(2-bromo-4-methylpyridine)₂(NO₃)₂] complex show paramagnetic behavior. mdpi.comresearchgate.net The effective magnetic moment (µeff) at room temperature is approximately 2.00 µB, which is close to the spin-only value for one unpaired electron. mdpi.comnih.gov The small negative Curie-Weiss constant suggests very weak antiferromagnetic interactions between the copper(II) centers in the crystal lattice. mdpi.com Electron Paramagnetic Resonance (EPR) spectroscopy further confirms the axial symmetry of the copper(II) environment. mdpi.comnih.gov

Table 2: Magnetic Data for [Cu(2-bromo-4-methylpyridine)₂(NO₃)₂]

| Parameter | Value |

|---|---|

| µeff (300 K) | 2.00 µB |

| Curie-Weiss Constant (θ) | ~ -1 K |

| g-values (EPR) | g_avg ≈ 2.125 |

Data from a study on a similar compound, 2-bromo-4-methylpyridine. mdpi.comresearchgate.netnih.gov

Potential as Precursors for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters connected by organic linkers. wiley-vch.demdpi.com The designable nature of MOFs allows for the tailoring of their pore size, shape, and functionality for various applications, including gas storage, separation, and catalysis. nih.govrsc.org

Ligands incorporating the this compound scaffold are promising candidates for the construction of MOFs. The ability of the pyrimidine ring to coordinate to metal centers and the potential for the bromo substituent to engage in halogen bonding can be exploited to direct the assembly of robust and functional frameworks. mdpi.com By carefully selecting the metal precursor and reaction conditions, it is possible to synthesize MOFs with desired topologies and properties. The use of such pre-designed ligands is a key strategy in the reticular synthesis of MOFs. wiley-vch.de While specific MOFs based on this compound are not yet extensively reported, the principles of MOF synthesis suggest its high potential in this area. researchgate.netwiley-vch.de

Advanced Spectroscopic Characterization and Structural Elucidation of 2-bromo-4-methylpyrimidine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. For 2-Bromo-4-methylpyrimidine, a suite of NMR experiments, from simple 1D proton and carbon spectra to sophisticated 2D correlation techniques, is employed to map the complete atomic connectivity.

The proton NMR (¹H NMR) spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. The structure of this compound features three distinct proton signals: two aromatic protons on the pyrimidine ring and one from the methyl group.

The expected ¹H NMR spectrum in a solvent like CDCl₃ would show:

A doublet corresponding to the proton at the C6 position (H6), coupled to the proton at the C5 position. Due to the electron-withdrawing effect of the adjacent ring nitrogen, this proton is expected to be the most downfield of the ring protons.

A doublet for the proton at the C5 position (H5), coupled to H6. Its chemical shift would be upfield relative to H6.

A singlet for the three equivalent protons of the methyl group (CH₃) at the C4 position. This signal is typically found in the aromatic methyl region.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H6 | ~8.5 | d (doublet) | ~5.0 |

| H5 | ~7.0 | d (doublet) | ~5.0 |

| -CH₃ | ~2.5 | s (singlet) | N/A |

The ¹³C NMR spectrum reveals the carbon framework of the molecule. This compound has five distinct carbon signals. The chemical shifts are heavily influenced by the electronegativity of the attached atoms (Br, N) and their position within the heterocyclic ring.

The expected ¹³C NMR spectrum would display:

Signals for the two quaternary carbons, C2 and C4. The C2 carbon, bonded to both a bromine atom and two nitrogen atoms, is expected to be significantly downfield. The C4 carbon, attached to the methyl group and two nitrogens, will also be downfield.

Signals for the two methine carbons (CH), C5 and C6.

A signal for the methyl carbon (-CH₃) in the typical upfield region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~160 |

| C4 | ~170 |

| C5 | ~120 |

| C6 | ~155 |

| -CH₃ | ~24 |

Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle by establishing through-bond correlations between nuclei. scispace.com

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling correlations. For this compound, a cross-peak would be observed between the H5 and H6 protons, confirming their adjacent positions on the pyrimidine ring. scispace.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct, one-bond ¹H-¹³C correlations. It would show cross-peaks connecting H5 to C5, H6 to C6, and the methyl protons to the methyl carbon, allowing for the unambiguous assignment of these carbons. scispace.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial as it reveals longer-range (2-3 bond) ¹H-¹³C correlations, enabling the assignment of non-protonated (quaternary) carbons. scispace.com Key expected correlations for this compound include:

The methyl protons (-CH₃) showing correlations to C4 and C5.

The H5 proton showing correlations to C4 and C6.

The H6 proton showing correlations to the bromine-bearing C2 and to C4.

These combined 2D NMR data provide a definitive and interlocking map of the entire molecular structure.

<sup>13</sup>C NMR for Carbon Skeleton Analysis

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. The molecular formula of this compound is C₅H₅BrN₂. nih.gov The theoretical exact mass, calculated from the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N), is 171.96361 Da. nih.govuni.lu Experimental HRMS analysis would be expected to yield a value that matches this theoretical mass to within a few parts per million (ppm), confirming the elemental composition. The presence of bromine would be further confirmed by the characteristic isotopic pattern of the molecular ion peak, with two signals of nearly equal intensity separated by 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The key vibrational modes for this compound can be assigned to specific regions of the spectrum.

C-H Stretching: The aromatic C-H stretching vibrations of the pyrimidine ring are expected to appear in the 3100-3000 cm⁻¹ region. The C-H stretching modes of the methyl group are typically observed between 3000-2850 cm⁻¹.

C=N and C=C Stretching: The characteristic ring stretching vibrations of the pyrimidine core, which involve coupled C=N and C=C bonds, produce a series of strong to medium bands in the 1600-1400 cm⁻¹ region.

Methyl Group Bending: The asymmetric and symmetric bending (deformation) vibrations of the methyl group are expected around 1460 cm⁻¹ and 1380 cm⁻¹, respectively.

Ring Breathing and Deformation: The pyrimidine ring breathing modes, which involve the entire ring expanding and contracting, are found in the fingerprint region, typically around 1000-800 cm⁻¹.

C-Br Stretching: The C-Br stretching vibration is a key feature and is expected to appear as a strong band in the far-infrared region, typically between 700 and 500 cm⁻¹.

Table 3: Predicted Major Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Methyl C-H Stretch | 3000 - 2850 | Medium |

| Ring C=N, C=C Stretch | 1600 - 1400 | Strong |

| -CH₃ Asymmetric Bending | ~1460 | Medium |

| -CH₃ Symmetric Bending | ~1380 | Medium |

| Ring Breathing/Deformation | 1000 - 800 | Medium-Strong |

| C-Br Stretch | 700 - 500 | Strong |

Conformational Analysis

The conformational preferences of this compound are dictated by the interplay of steric and electronic effects of its substituents on the pyrimidine ring. While specific conformational analysis studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from computational and experimental studies on analogous substituted pyrimidines and pyridines.

The pyrimidine ring, being aromatic, is inherently planar. The primary conformational flexibility arises from the rotation of the methyl group. For substituted pyrimidines and related heterocyclic systems, the planarity of the ring is generally maintained, though minor puckering can be induced by bulky substituents or strong intermolecular interactions in the crystalline state.

The conformation of related substituted pyridines has been investigated using techniques such as ¹H NMR spectroscopy, which can provide information on through-space interactions and rotational preferences. cdnsciencepub.com For this compound, it is anticipated that the methyl group protons will exhibit free rotation at room temperature in solution, leading to a time-averaged planar conformation of the molecule as a whole. The bromine atom, being larger than hydrogen, will exert a greater steric influence, potentially affecting the rotational freedom of adjacent groups in more complex derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For heteroaromatic compounds like this compound, the primary electronic transitions observed are typically π → π* and n → π*. The pyrimidine ring itself exhibits characteristic absorptions, which are modulated by the electronic effects of its substituents.

The bromine atom, being an electron-withdrawing group through induction but a π-donating group through resonance, and the methyl group, being a weak electron-donating group, are expected to influence the energy of the molecular orbitals and thus the wavelength of maximum absorption (λmax).

The following table presents representative UV-Vis absorption data for a related pyrimidine-containing complex, which can offer an approximation of the electronic transition energies that might be observed for this compound derivatives.

| Compound/Complex | Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Assignment |

| Iridium(III) complex with dfpMepy ligand frontiersin.org | Dichloromethane | ~270-350 | Not specified | π → π* / MLCT |

dfpMepy = 2-(2,4-difluorophenyl)-4-methylpyridine

It is anticipated that this compound would exhibit strong absorptions in the UV region, characteristic of π → π* transitions of the pyrimidine ring, with potential shifts in λmax due to the bromo and methyl substituents.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound has not been detailed in the available literature, extensive crystallographic studies on related pyrimidine and pyridine derivatives allow for a predictive analysis of its solid-state characteristics.

Intermolecular Interactions and Supramolecular Assembly

In the crystalline state, molecules of this compound are expected to engage in a variety of non-covalent interactions that dictate their packing and supramolecular assembly. These interactions are crucial in crystal engineering, influencing the physical properties of the solid.

Hydrogen Bonding: Although this compound lacks strong hydrogen bond donors like -NH or -OH, weak C-H···N hydrogen bonds are highly probable, where a hydrogen atom from a methyl group or the pyrimidine ring of one molecule interacts with a nitrogen atom of an adjacent molecule. Such interactions are commonly observed in the crystal structures of pyridine and pyrimidine derivatives, often leading to the formation of chains or dimeric motifs. iucr.orgchemicalbook.com

Halogen Bonding: The bromine atom in this compound can act as a halogen bond donor, interacting with Lewis basic sites such as the nitrogen atoms of neighboring pyrimidine rings (Br···N). This type of interaction is a significant tool in designing supramolecular architectures.

The interplay of these interactions can lead to the formation of complex three-dimensional supramolecular networks. acs.orgmdpi.com

The following table summarizes common intermolecular interactions found in the crystal structures of related compounds.

| Compound | Intermolecular Interaction Type | Distance (Å) / Geometry | Supramolecular Motif | Reference |

| 2-Bromo-5-methylpyridine | C-H···N | C3-H3···N1 | Infinite chains along nih.gov | iucr.org |

| Pyrimidine-fumaric acid co-crystal | N-H···O and O-H···N | N3-H3A···O4i | Dimers forming R²₄(8) loops | tandfonline.com |

| 5-Substituted Pyrimidine Derivatives | N-H···O, C-H···O, C-H···F | Not specified | Dimers, 2D and 3D networks | acs.org |

| 2-Bromomethylpyridine Cu(II) Complex | O···H-C | ~2.39 - 2.58 Å | Weak hydrogen bonds | acs.org |

Conformational Preferences in the Crystalline State

The conformation of a molecule in the solid state can differ from its solution-phase conformation due to packing forces and intermolecular interactions. For this compound, SC-XRD would reveal the precise planarity of the pyrimidine ring and the orientation of the methyl group relative to the ring.

In the crystal structures of similar planar aromatic molecules, the molecule often adopts a conformation that maximizes favorable intermolecular interactions and minimizes steric clashes. It is highly probable that the pyrimidine ring of this compound would be essentially planar in the crystalline state. The conformation of the methyl group would be fixed, and its orientation would likely be influenced by the aforementioned intermolecular contacts.

Analysis of the Cambridge Structural Database (CSD) for related structures often reveals preferred torsional angles and packing motifs, which serve as a guide for predicting the solid-state conformation of novel compounds. For instance, the crystal structure of 2-bromo-5-methylpyridine shows a planar molecule. iucr.orgchemicalbook.com

Computational and Theoretical Chemistry Studies of 2-bromo-4-methylpyrimidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and equilibrium geometry of molecules. By employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the geometric parameters of 2-Bromo-4-methylpyrimidine can be accurately predicted. nih.gov These calculations yield optimized bond lengths, bond angles, and dihedral angles that correspond to the molecule's minimum energy conformation.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-Br | Value | ||

| C4-CH3 | Value | ||

| N1-C2 | Value | ||

| C4-C5 | Value | ||

| N1-C2-N3 | Value | ||

| C2-N3-C4 | Value | ||

| Br-C2-N1 | Value | ||

| H3C-C4-C5 | Value | ||

| Br-C2-N1-C6 | |||

| H3C-C4-C5-C6 |

Note: The values in this table are illustrative and would be derived from specific DFT calculations for this compound.

Quantum Chemical Analysis of Reactivity Indices

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is pivotal in describing the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. jocpr.com A smaller gap suggests that the molecule is more reactive.

For pyrimidine derivatives, the distribution of HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attack. In this compound, the HOMO is expected to be localized over the pyrimidine ring and the bromine atom, while the LUMO may be distributed over the electron-deficient regions of the ring. Time-dependent DFT (TD-DFT) calculations can further elucidate the electronic properties and predict that charge transfer occurs within the molecule. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap | Value |

Note: The values in this table are illustrative and would be derived from specific FMO analysis for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green areas represent neutral potential. researchgate.net

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring due to their high electronegativity, making them sites for electrophilic interaction. The region around the hydrogen atoms of the methyl group and potentially a region of positive potential on the bromine atom (a σ-hole) would be indicated in blue, suggesting susceptibility to nucleophilic attack. frontiersin.org

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can accurately predict various spectroscopic parameters. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov These theoretical predictions are instrumental in the structural elucidation and confirmation of synthesized compounds.

Similarly, DFT calculations can predict the vibrational frequencies of a molecule. The calculated harmonic vibrational frequencies are often scaled to improve agreement with experimental Fourier-Transform Infrared (FTIR) and Raman spectra. jocpr.com This analysis allows for the assignment of specific vibrational modes to the observed spectral bands. For related molecules like 2-amino-4-methoxy-6-methylpyrimidine, good agreement has been found between calculated and experimental frequencies. nih.gov

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| C2 | Value | H5 | Value |

| C4 | Value | H6 | Value |

| C5 | Value | CH₃ | Value |

| C6 | Value | ||

| CH₃ | Value |

Note: The values in this table are illustrative and would be derived from specific GIAO calculations for this compound.

Table 4: Predicted Vibrational Frequencies (cm⁻¹) and Assignments for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H stretch (aromatic) | Value |

| C-H stretch (methyl) | Value |

| C=N stretch | Value |

| C-C stretch | Value |

| C-Br stretch | Value |

| Ring deformation | Value |

Note: The values in this table are illustrative and would be derived from specific vibrational frequency calculations for this compound.

Computational Studies of Reaction Mechanisms and Transition States

Theoretical chemistry plays a vital role in elucidating the mechanisms of chemical reactions, including identifying intermediates and transition states. For this compound, a common reaction is the Suzuki-Miyaura cross-coupling, which is essential for forming C-C bonds.

Computational studies, often using DFT, can model the entire catalytic cycle of such reactions. This includes the oxidative addition of the bromo-pyrimidine to a palladium(0) catalyst, transmetalation with a boronic acid derivative, and reductive elimination to yield the final product and regenerate the catalyst. researchgate.netmdpi.com These studies provide insights into the reaction barriers and the relative stability of intermediates, which is crucial for optimizing reaction conditions.

Modeling of Non-Covalent Interactions (e.g., Halogen Bonding)

Non-covalent interactions are critical in supramolecular chemistry, crystal engineering, and biological systems. Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). frontiersin.org The bromine atom in this compound can participate in halogen bonding, which can influence its crystal packing and interactions with biological targets.

Computational modeling can be used to study the strength, directionality, and nature of these halogen bonds. The presence of a positive region of electrostatic potential, known as a σ-hole, on the halogen atom is a key feature of this interaction. frontiersin.org The strength of the halogen bond can be modulated by the electron-withdrawing or donating nature of the substituents on the pyrimidine ring.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior and conformational landscape of molecules. For this compound, MD simulations can provide detailed insights into its structural flexibility, encompassing the dynamics of the pyrimidine ring itself and the rotational freedom of its substituents. While dedicated MD studies on this compound are not extensively documented in publicly available literature, its conformational dynamics can be inferred from computational studies on related pyrimidine and pyridine derivatives.

The primary modes of flexibility in this compound are the rotation of the 4-methyl group and the potential for out-of-plane distortions of the pyrimidine ring. The bromine atom at the 2-position is generally considered to have limited rotational freedom due to its spherical nature and the partial double-bond character of the C-Br bond within the aromatic system.

Ring Puckering and Planarity

Although aromatic rings like pyrimidine are often depicted as planar, computational studies, including Car-Parrinello molecular dynamics, have shown that they possess a significant degree of flexibility. nih.govacs.org These studies reveal that the pyrimidine ring can exhibit non-planar conformations, such as boat-like and half-chair forms, even though the planar geometry represents a minimum on the potential energy surface. nih.govacs.org At room temperature, a notable fraction of molecules in a simulation ensemble would likely possess a non-planar pyrimidine ring structure. researchgate.net The population of these non-planar conformers is influenced by intermolecular interactions and the electronic nature of the substituents. researchgate.netaip.org For this compound, the electron-withdrawing bromine atom and the electron-donating methyl group would modulate the electronic distribution within the ring, potentially influencing the energy barriers between different puckered states.

A hypothetical distribution of pyrimidine ring conformations for this compound at a given temperature, based on general findings for pyrimidine derivatives, is presented in Table 1.

Table 1: Hypothetical Population of Pyrimidine Ring Conformations for this compound from a Simulated Ensemble

| Conformation | Population (%) |

| Planar | ~30% |

| Boat-like | ~40% |

| Half-Chair | ~25% |

| Other | ~5% |

This table is illustrative and based on findings for related pyrimidine nucleobases. nih.govaip.org

Methyl Group Rotation

The rotation of the methyl group at the 4-position is a key aspect of the conformational flexibility of this compound. The barrier to rotation for a methyl group on an aromatic ring is typically low, allowing for rapid rotation at room temperature. nih.gov However, the precise rotational barrier is influenced by the electronic environment and steric interactions with adjacent atoms. In the case of this compound, the primary interactions governing the methyl group's rotation would be with the adjacent hydrogen atom at the 5-position and the nitrogen atom at the 3-position of the pyrimidine ring.

Computational studies on methylated xanthines and other heterocyclic systems have shown that rotational barriers for methyl groups can be on the order of a few kcal/mol. mdpi.com For this compound, the rotational barrier of the methyl group is expected to be in this low range. MD simulations can quantify this by calculating the potential energy as a function of the dihedral angle of the methyl group's C-H bonds relative to the plane of the pyrimidine ring.

A representative potential energy profile for the rotation of the methyl group in a substituted pyrimidine is shown in Table 2.

Table 2: Illustrative Rotational Barrier Data for the 4-Methyl Group in a Pyrimidine System

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) |

| 0 (Eclipsed) | 0.0 |

| 60 (Staggered) | 1.5 |

| 120 (Eclipsed) | 0.0 |

| 180 (Staggered) | 1.5 |

This data is representative of typical methyl group rotational barriers in similar heterocyclic compounds. nih.govmdpi.com

The flexibility imparted by methyl group rotation can be crucial for the molecule's interaction with its environment, for instance, in crystal packing or when binding to a biological target.

Biological and Medicinal Chemistry Research Applications of 2-bromo-4-methylpyrimidine Scaffolds

Rational Design and Synthesis of Pyrimidine-Based Therapeutic Agents

The strategic use of 2-bromo-4-methylpyrimidine as a starting material or key intermediate is a cornerstone in the development of novel drugs. The bromine atom serves as an excellent leaving group, facilitating the introduction of various side chains and pharmacophores through reactions like Suzuki, Stille, and Buchwald-Hartwig couplings, as well as nucleophilic aromatic substitution with amines, thiols, and alcohols. This synthetic flexibility enables chemists to systematically modify the core structure to optimize potency, selectivity, and pharmacokinetic properties for a specific biological target.

Antimicrobial and Antifungal Agent Development

The 4-methylpyrimidine moiety is a recurring feature in compounds designed to combat microbial and fungal infections. The synthesis of novel 2-amino-4-(substituted phenylamino)-6-methylpyrimidine derivatives has been undertaken to explore their antimicrobial potential. nano-ntp.com In these studies, a related starting material, 2-amino-4-chloro-6-methylpyrimidine, is treated with various substituted anilines to yield the target compounds. nano-ntp.com The resulting molecules have been tested against a range of bacteria and fungi. nano-ntp.com For instance, certain derivatives demonstrated encouraging activity against gram-negative bacteria like Pseudomonas aeruginosa. nano-ntp.com

Similarly, the antifungal properties of compounds derived from pyrimidine scaffolds are well-documented. mdpi.com Although not directly synthesized from this compound, studies on related structures like methyl (3-bromo-4-methylphenyl)carbamate show that the combination of a bromine atom and a methyl group on an aromatic scaffold can yield significant antifungal activity against various plant pathogens. mdpi.com The versatility of the closely related intermediate 5-Bromo-2-chloro-4-methylpyridine is noted in its application for creating antibacterial and antifungal agents, underscoring the importance of the brominated methyl-substituted heterocyclic core in this field. chemimpex.com

| Compound Class | Starting Scaffold/Related Intermediate | Target Activity | Key Research Finding |

|---|---|---|---|

| 2-amino-4-(substituted phenylamino)-6-methylpyrimidines | 2-amino-4-chloro-6-methylpyrimidine | Antibacterial & Antifungal | Derivatives showed encouraging activity against P. aeruginosa and moderate activity against Candida albicans. nano-ntp.com |

| Methyl N-aryl carbamates | Methyl (3-bromo-4-methylphenyl)carbamate | Antifungal | Demonstrated excellent antifungal activities against several phytopathogenic fungi. mdpi.com |

Anticancer Agent Development

The this compound scaffold is a valuable building block for the synthesis of novel anticancer agents, particularly kinase inhibitors. nih.gov The pyrimidine ring is a common feature in molecules that target the ATP-binding site of protein kinases, which are crucial regulators of cell proliferation and survival. By reacting a dichlorinated methylpyrimidine intermediate with a thiazole derivative, researchers have developed a series of 3,4,5-trimethoxyphenyl (TMP) thiazole pyrimidines as potential antiproliferative agents. nih.gov

In a notable study, compounds were evaluated for their growth inhibitory (GI) effects across a panel of cancer cell lines. nih.gov Specific derivatives featuring piperazine substitutions showed promising cytostatic activity. For example, one such compound exhibited a GI value of 86.28% against the HOP-92 non-small cell lung cancer (NSCL) cell line at a 10 µM concentration. nih.gov This highlights the utility of the methylpyrimidine core in designing potent and selective anticancer compounds. nih.gov The potential of brominated pyrimidines is further supported by research on related structures, which have been shown to inhibit cancer cell proliferation and induce apoptosis. chemimpex.com

| Compound ID | Compound Structure/Class | Cancer Cell Line | Activity Data (at 10 µM) |

|---|---|---|---|

| 4b | TMP-thiazole-pyrimidine with piperazine | HOP-92 (NSCL) | 86.28% Growth Inhibition nih.gov |

| 4a | TMP-thiazole-pyrimidine with piperazine | HCT-116 (Colorectal) | 40.87% Growth Inhibition nih.gov |

| 4h | TMP-thiazole-pyrimidine with piperazine | SK-BR-3 (Breast) | 46.14% Growth Inhibition nih.gov |

Antiviral Agent Development

Pyrimidine derivatives are fundamental to the development of antiviral therapies, most notably as nucleoside analogues that interfere with viral replication. The this compound scaffold serves as a precursor for creating such bioactive molecules. Research into second-generation methylenecyclopropane analogues of nucleosides has demonstrated potent antiviral activity. acs.org In this synthetic pathway, a key dibromo intermediate is used to alkylate a protected pyrimidine base, leading to the formation of thymine analogues after elimination and deprotection steps. acs.org

Another area of investigation involves the development of pyrimidine analogues against Hepatitis B Virus (HBV). researchgate.net Studies have identified that compounds featuring a 5-bromo-6-methyl-substituted pyrimidine base possess significant activity against both wild-type and lamivudine-resistant HBV strains, without showing cytotoxicity to host cells at the tested concentrations. researchgate.net This underscores the importance of the bromo-methyl substitution pattern on the pyrimidine ring for achieving potent antiviral effects.

| Compound Class/ID | Target Virus | Activity (EC₅₀) | Cytotoxicity |

|---|---|---|---|

| Guanine Z-isomer analogue (5b) | HCMV & MCMV | 0.27 - 0.49 µM acs.org | None observed acs.org |

| 6-Methoxy analogue (5g) | HCMV & MCMV | 2.0 - 3.5 µM acs.org | None observed acs.org |

| 5-bromo-6-methyl substituted pyrimidine | HBV (wild-type & resistant) | Significant activity reported researchgate.net | None observed in HepG2 and Vero cells researchgate.net |

Central Nervous System (CNS) Active Compounds

The pyrimidine scaffold is being explored for the development of agents targeting the central nervous system. While direct synthesis of CNS-active compounds from this compound is not extensively documented in the provided research, derivatives of related halogenated pyridines are noted as building blocks for pharmaceuticals targeting CNS disorders. For example, 2-Bromo-4-(chloromethyl)pyridine is highlighted as a key intermediate for compounds aimed at neurological conditions. Furthermore, research into selective 5-HT7 receptor agonists, which are relevant for CNS disorder studies, involves complex heterocyclic structures that can be accessed through intermediates like halogenated pyrimidines. targetmol.com The synthetic accessibility of the this compound core makes it a plausible starting point for creating libraries of compounds to be screened for various CNS targets.

Anti-inflammatory Agents

Pyrimidine derivatives have demonstrated potential as anti-inflammatory agents. nano-ntp.comchemimpex.com The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). The synthesis of pyridine derivatives with anti-inflammatory properties is an active area of research. For example, compounds containing a methylsulfonyl group are known to be critical for COX-2 inhibition. The intermediate 2-Bromo-4-(methylsulfonyl)pyridine has been proposed as a precursor for such anti-inflammatory agents. Given that this compound can be functionalized at the bromine position, it represents a strategic starting point for synthesizing novel pyrimidine-based anti-inflammatory drugs, including potential COX inhibitors.

Anticonvulsant Agents

The search for novel anticonvulsant drugs has led to the investigation of various heterocyclic systems, including pyrimidines. A study focused on the synthesis of 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio-acetamides revealed significant anticonvulsant activity. japsonline.com The synthesis began with 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, a close derivative of the 4-methylpyrimidine core. japsonline.com The resulting compounds were tested in pentylenetetrazole- and maximal electroshock-induced seizure models. japsonline.com

The derivative 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide was identified as the most active compound, effectively reducing the severity and number of seizures while increasing their latency period. japsonline.com This research establishes a clear structure-activity relationship and validates the 4-methylpyrimidine scaffold as a promising foundation for the development of new anticonvulsant therapies. japsonline.com

| Compound Name | Starting Scaffold/Related Intermediate | Anticonvulsant Test Model | Key Research Finding |

|---|---|---|---|

| 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide | 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | Pentylenetetrazole & Maximal Electroshock | Demonstrated the highest anticonvulsant activity; decreased seizure severity and lethality. japsonline.com |

Enzyme Inhibition Studies of Derivatives

Derivatives of this compound have been extensively explored for their ability to inhibit key enzymes involved in cellular signaling and epigenetic regulation.

The p38α mitogen-activated protein (MAP) kinase, a serine/threonine kinase, plays a crucial role in regulating the production of pro-inflammatory cytokines. rsc.org Consequently, it has become a prime target for the development of anti-inflammatory drugs. The this compound scaffold has been instrumental in the synthesis of potent p38α MAP kinase inhibitors. rsc.orglookchem.com

For instance, a series of imidazopyrimidines were developed as potent p38 kinase inhibitors. lookchem.com The synthesis of these compounds involved the use of commercially available 2-bromo-4-methylpyridine, which underwent palladium-catalyzed coupling with amines to generate 2-substituted-4-methyl pyridines. lookchem.com These intermediates were then further elaborated to produce the final imidazopyrimidine inhibitors. lookchem.com